AWL-II-38.3 was sourced from MedChem Express, a well-known supplier of chemical compounds for research purposes. It is classified as an EphA3 inhibitor, which positions it within the broader category of protein tyrosine kinase inhibitors. These inhibitors are crucial in the development of targeted cancer therapies, aiming to disrupt specific signaling pathways involved in tumor growth and spread .
The synthesis of AWL-II-38.3 involves several intricate steps that include the formation of key intermediates. The process typically begins with the selection of appropriate starting materials that undergo various chemical reactions, such as coupling and functional group modifications, to yield the final compound.
The molecular structure of AWL-II-38.3 has been elucidated through X-ray crystallography, revealing its binding conformation within the EphA3 kinase domain.
AWL-II-38.3 participates in various chemical reactions primarily related to its interaction with EphA3.
The mechanism of action for AWL-II-38.3 involves its selective inhibition of EphA3, leading to altered cellular behaviors associated with cancer metastasis.
AWL-II-38.3 exhibits several notable physical and chemical properties relevant to its function as a therapeutic agent.
AWL-II-38.3 has significant implications in scientific research, particularly in oncology.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3